molecular formula C22H18ClFO2S B2633809 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one CAS No. 303091-31-8

3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B2633809
CAS No.: 303091-31-8
M. Wt: 400.89
InChI Key: UPMGWSRFYXIWOH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a fluorophenyl sulfanyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of reactor type depends on factors such as reaction kinetics, scalability, and cost-effectiveness. Industrial production also emphasizes the importance of process optimization, including the use of efficient catalysts, solvent recovery systems, and waste management practices.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the compound’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its chemical properties and applications.

    3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of the methoxy group in 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a unique candidate for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFO2S/c1-26-19-10-4-15(5-11-19)21(25)14-22(16-2-6-17(23)7-3-16)27-20-12-8-18(24)9-13-20/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMGWSRFYXIWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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